4,7-Dichlorobenzo[b]thiophene
Overview
Description
4,7-Dichlorobenzo[b]thiophene is a chemical compound with diverse applications in scientific research . This versatile material exhibits high complexity due to its intricate molecular structure .
Synthesis Analysis
Thiophene derivatives, including 4,7-Dichlorobenzo[b]thiophene, can be synthesized using various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular formula of 4,7-Dichlorobenzo[b]thiophene is C8H4Cl2S . The molecular weight is 219.08800 . Further characterization of similar compounds has been successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .Chemical Reactions Analysis
Thiophene-based analogs, including 4,7-Dichlorobenzo[b]thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dichlorobenzo[b]thiophene and similar compounds have been analyzed using various techniques . The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts .Scientific Research Applications
Synthesis and Biological Activities
Benzo[b]thiophene derivatives, including those related to 4,7-Dichlorobenzo[b]thiophene, are significant in synthetic medicinal chemistry due to their broad spectrum of pharmacological properties. Their applications include antibacterial, antifungal, and anti-inflammatory studies, with several molecules demonstrating potent effects (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antifungal Activity
Specific derivatives of 4,7-Dichlorobenzo[b]thiophene, such as 5-Arylamino-4,7-dioxobenzo[b]thiophenes, have been synthesized and tested for antifungal activity, particularly against Candida and Aspergillus species. Some of these derivatives showed potent antifungal properties, suggesting their potential as antifungal agents (Ryu et al., 2005).
Nucleophilic Addition Reactions
The nucleophilic reactions of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with various reagents have been explored. This research provides insights into the chemical reactivity and potential applications of compounds related to 4,7-Dichlorobenzo[b]thiophene in synthesizing novel derivatives (Udre & Voronkov, 1972).
Synthesis Techniques
Studies have been conducted on the silica gel-assisted preparation of various benzo[b]thiophene derivatives, including 4,7-dihalobenzo[b]thiophenes. These techniques provide alternative and efficient methods for synthesizing these compounds (Mikami et al., 2019).
Semiconductor and Fluorescent Applications
Thiophene-based materials, including those related to 4,7-Dichlorobenzo[b]thiophene, have been extensively studied for their applications in electronic and optoelectronic devices, and selective detection of biopolymers. This highlights their significance in the field of material chemistry and semiconductor research (Barbarella, Melucci, & Sotgiu, 2005).
properties
IUPAC Name |
4,7-dichloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOIHBMZGPVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625070 | |
Record name | 4,7-Dichloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichlorobenzo[b]thiophene | |
CAS RN |
318463-07-9 | |
Record name | 4,7-Dichloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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